(5-Aminospiro[2.3]hexan-5-yl)methanol
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Overview
Description
(5-Aminospiro[2.3]hexan-5-yl)methanol: is a unique organic compound characterized by a spirocyclic structure. This compound features a spiro[2.3]hexane core with an amino group and a hydroxymethyl group attached to the same carbon atom. The spirocyclic structure imparts rigidity and unique chemical properties to the molecule, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminospiro[2.3]hexan-5-yl)methanol typically involves the reaction of spiro[2.3]hexane derivatives with appropriate reagents to introduce the amino and hydroxymethyl groups. One common method involves the reaction of spiro[2.3]hexane-5-carboxylic acid with ammonia or an amine, followed by reduction to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield, purity, and cost-effectiveness, often involving catalytic hydrogenation and other techniques to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: (5-Aminospiro[2.3]hexan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products:
Oxidation: Formation of spiro[2.3]hexane-5-carboxylic acid.
Reduction: Formation of spiro[2.3]hexane-5-amine.
Substitution: Formation of various spiro[2.3]hexane derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: (5-Aminospiro[2.3]hexan-5-yl)methanol is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications .
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding in biochemical research .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of drugs targeting neurological disorders .
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties, such as high thermal stability and rigidity .
Mechanism of Action
The mechanism by which (5-Aminospiro[2.3]hexan-5-yl)methanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 5-Aminospiro[2.3]hexane-1-carboxylic acid
- 5-Aminospiro[2.3]hexane-1-phosphonic acid
- 1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid
- 1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid
Uniqueness: (5-Aminospiro[2.3]hexan-5-yl)methanol stands out due to its specific functional groups and spirocyclic structure, which confer unique chemical and biological properties. Its rigidity and ability to participate in diverse chemical reactions make it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
(5-aminospiro[2.3]hexan-5-yl)methanol |
InChI |
InChI=1S/C7H13NO/c8-7(5-9)3-6(4-7)1-2-6/h9H,1-5,8H2 |
InChI Key |
HBQPBDMTDZOVTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)(CO)N |
Origin of Product |
United States |
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